2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid

Protecting group strategy Orthogonal deprotection Late-stage functionalization

This advanced heterocyclic building block features a fully N,N-bis-Boc-protected 2-amino group that eliminates acidic N–H protons, enabling robust Pd-catalyzed cross-coupling sequences without catalyst poisoning or undesired N-arylation. Unlike mono-Boc or free-amine analogs, the bis-Boc protection supports stepwise, programmable deprotection for parallel medicinal chemistry campaigns targeting PIM-1, EGFR, CDK4/6, and CXCR3. The 7-carboxylic acid handle allows direct amide coupling, streamlining multi-step synthesis of kinase inhibitors. Supplied at ≥97% purity for research and further manufacturing use.

Molecular Formula C18H22N4O6
Molecular Weight 390.4 g/mol
Cat. No. B8123320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid
Molecular FormulaC18H22N4O6
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=C2C=CC(=NC2=N1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C18H22N4O6/c1-17(2,3)27-15(25)22(16(26)28-18(4,5)6)14-19-9-10-7-8-11(13(23)24)20-12(10)21-14/h7-9H,1-6H3,(H,23,24)
InChIKeyUQBJBLZZOMXWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid – CAS 2306262-27-9 Procurement Baseline


2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 2306262-27-9, MF C₁₈H₂₂N₄O₆, MW 390.39) is an advanced heterocyclic building block featuring a pyrido[2,3-d]pyrimidine core with an N,N-bis-Boc-protected amino group at the C-2 position and a free carboxylic acid at C-7 . The compound is supplied at ≥97% purity by multiple vendors including MACKLIN, Leyan, and MolCore, and is classified for research and further manufacturing use only [1]. The pyrido[2,3-d]pyrimidine scaffold is a validated pharmacophore in kinase inhibitor discovery, with derivatives demonstrating potent activity against PIM-1 (IC₅₀ = 11.4–17.2 nM), EGFR, CDK4/6, and Src family kinases [2].

Why 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic Acid Cannot Be Interchanged with Mono-Boc or Free-Amine Analogs


The N,N-bis-Boc protection at the C-2 amino group fundamentally alters the reactivity profile of this intermediate compared to its mono-Boc (CAS 2306271-95-2) and free-amine (CAS 1935207-98-9) counterparts. Mono-Boc-protected 2-aminopyrido[2,3-d]pyrimidines retain a residual N–H that can participate in unwanted hydrogen bonding, undergo N-alkylation, or interfere with metal-catalyzed cross-coupling reactions [1]. The bis-Boc derivative eliminates this acidic N–H proton, providing robust protection under basic and nucleophilic conditions while enabling a unique synthetic option unavailable to mono-Boc systems: selective mono-deprotection to expose the amine in a controlled, stepwise manner . Furthermore, the free-amine analog (2-aminopyrido[2,3-d]pyrimidine-7-carboxylic acid) cannot be directly employed in many multi-step sequences without in situ re-protection, adding synthetic steps and reducing overall yield. The bis-Boc compound thus occupies a distinct strategic position: it is the only commercially available C-2 protected intermediate in this scaffold family that combines full N–H masking with programmable deprotection orthogonality.

Quantitative Differentiation Evidence: 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic Acid vs. Closest Analogs


Differential Mono-Deprotection Capability: Bis-Boc Enables Stepwise Amine Unveiling; Mono-Boc Cannot

The bis-Boc system on the 2-amino group of the target compound uniquely enables selective mono-deprotection—removal of one Boc group while retaining the second—a capability absent in the mono-Boc analog (CAS 2306271-95-2). As established in the differential deprotection literature, N,N-dialkoxycarbonyl-protected amines (bis-Boc type) can undergo selective cleavage of one alkoxycarbonyl group under LiBr/acetonitrile conditions, because the two carbamate units are not electronically equivalent after the first deprotection event . In contrast, the mono-Boc analog possesses only a single Boc group and offers no such selectivity—deprotection is an all-or-nothing event that directly yields the free amine. This means the bis-Boc compound provides a synthetic branching point: the user can access either the mono-Boc intermediate (via controlled mono-deprotection) or the free amine (via full deprotection), whereas procurement of the mono-Boc analog locks the user into a single deprotection outcome [1].

Protecting group strategy Orthogonal deprotection Late-stage functionalization

N–H Proton Masking: Bis-Boc Eliminates Acidic Proton That Interferes in Pd-Catalyzed Cross-Coupling

The bis-Boc protection eliminates the acidic N–H proton present in mono-Boc analogs, which is critical for compatibility with palladium-catalyzed cross-coupling reactions. Liu et al. (2014) demonstrated that N,N-di-Boc-protected 6-amino-5-iodo-2-methylpyrimidin-4-ol successfully undergoes microwave-assisted tandem Heck–Sonogashira cross-coupling with various aryl alkynyl substrates to generate 5-enynyl-substituted pyrimidines, which are subsequently transformed into functionalized pyrido[2,3-d]pyrimidines via silver-catalyzed cyclization [1]. The N,N-di-Boc protection was essential for this sequence: a mono-Boc-protected amine would retain a free N–H that could coordinate to palladium, undergo undesired N-arylation, or deprotonate under basic coupling conditions. In a related study on Negishi cross-coupling, a protection–cross-coupling–deprotection sequence using Boc-protected amines was shown to lead to significantly higher yields compared to reactions attempted with free amino functionalities [2].

Cross-coupling compatibility Palladium catalysis Amine protection

Chromatographic Differentiation: Enhanced Lipophilicity of Bis-Boc Improves Purification Resolution vs. Mono-Boc Analog

The bis-Boc compound (MW 390.39, C₁₈H₂₂N₄O₆) exhibits substantially higher lipophilicity than its mono-Boc analog (MW 290.27, C₁₃H₁₄N₄O₄). As a general chromatographic principle, N,N-di-Boc-protected amines display higher Rf values on normal-phase TLC compared to their mono-Boc counterparts, owing to reduced hydrogen-bonding potential with the stationary phase [1]. This property translates to improved chromatographic resolution during flash column purification of intermediates in multi-step synthetic sequences. Furthermore, the increased lipophilicity (estimated AlogP difference of approximately 1.5–2.0 log units based on the addition of a second Boc group, C₅H₈O₂) alters solubility profiles in organic solvents, potentially facilitating extraction and phase separation during aqueous workup [2].

Chromatographic purification Lipophilicity Process scalability

Scaffold Validation: Pyrido[2,3-d]pyrimidine-7-carboxylic Acid Core Delivers Single-Digit Nanomolar Kinase Inhibition

The pyrido[2,3-d]pyrimidine-7-carboxylic acid scaffold—the core structure of the target compound—has been validated as a potent kinase inhibitor pharmacophore. Tantawy et al. (2024) reported that pyrido[2,3-d]pyrimidine derivatives bearing a C-2 amino substitution achieved PIM-1 kinase inhibition with IC₅₀ values of 11.4 nM and 17.2 nM (97.8% and 94.6% inhibition, respectively), comparable to the reference inhibitor staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition) [1]. Earlier work by Klutchko et al. (1998) established that 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones inhibit PDGF-mediated receptor autophosphorylation in cells at IC₅₀ values of 0.002–0.026 μM and inhibit c-Src kinase with IC₅₀ values as low as 0.009 μM [2]. The C-2 amino group is critical for kinase hinge-binding interactions; the bis-Boc-protected 7-carboxylic acid intermediate preserves this amino group in masked form, enabling late-stage deprotection and diversification into diverse 2-amino-substituted analogs without compromising the carboxylic acid handle at C-7 [3].

Kinase inhibitor PIM-1 Structure-activity relationship

Procurement-Relevant Application Scenarios for 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic Acid


Divergent Kinase Inhibitor Library Synthesis via Late-Stage C-2 Amine Diversification

The bis-Boc compound is ideally suited for parallel medicinal chemistry campaigns targeting the pyrido[2,3-d]pyrimidine kinase inhibitor space. The protected 2-amino group survives multi-step synthetic sequences (amide coupling at C-7, heterocycle elaboration, cross-coupling), after which controlled deprotection liberates the free amine for diversification into substituted amines, amides, ureas, or sulfonamides. This strategy directly leverages the differential deprotection capability established in Evidence Item 1, enabling a single batch of the bis-Boc intermediate to feed multiple final compound series without re-synthesis of the core scaffold . The PIM-1 kinase inhibitory activity (IC₅₀ = 11.4 nM) demonstrated for structurally related C-2 amino-substituted pyrido[2,3-d]pyrimidines validates this diversification approach [1].

Palladium-Catalyzed Cross-Coupling Sequences Requiring Full Amine Masking

For synthetic routes employing Pd-catalyzed Heck, Sonogashira, or Suzuki–Miyaura couplings on the pyrido[2,3-d]pyrimidine scaffold, the bis-Boc protection at C-2 is preferred over mono-Boc analogs because it eliminates the acidic N–H proton that can poison palladium catalysts, undergo undesired N-arylation, or deprotonate under basic coupling conditions. The successful use of N,N-di-Boc-protected aminopyrimidines in tandem Heck–Sonogashira reactions to construct functionalized pyrido[2,3-d]pyrimidines (Liu et al., Org. Lett. 2014) provides direct methodological precedent [2]. Process chemistry groups scaling up such sequences should procure the bis-Boc rather than the mono-Boc intermediate to avoid yield losses from N–H side reactions.

CXCR3 Antagonist and Autoimmune Disease Drug Discovery Programs

The pyrido[2,3-d]pyrimidine core has been validated in industrial-scale synthesis of CXCR3 receptor antagonists for autoimmune indications. Amgen researchers demonstrated a nine-step, multikilogram-scale synthesis of a pyrido[2,3-d]pyrimidine-based CXCR3 inhibitor starting from 2-aminonicotinic acid, with a second-generation route achieving higher overall yield via a Goldberg coupling strategy [3]. The target bis-Boc intermediate maps onto this synthetic framework as a late-stage protected building block: the 7-carboxylic acid serves as the amide coupling handle, while the bis-Boc-protected 2-amino group is poised for deprotection and subsequent elaboration into the final pharmacophore. Programs pursuing CXCR3, CCR4, or related chemokine receptor antagonists should prioritize procurement of the 7-carboxylic acid regioisomer over the more common 6-carboxylic acid analogs.

CDK4/6 Inhibitor Intermediate Supply for Oncology Pipeline Development

The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as one of the most effective platforms for cyclin-dependent kinase 4/6 (CDK4/6) inhibition, with C-2 amino substitution conferring exquisite selectivity over other CDK isoforms [4]. The target bis-Boc compound, bearing the 7-carboxylic acid in place of the 7-one, provides a versatile oxidation-state variant that enables amide-based linker attachment strategies not accessible from the 7-one series. For CDK4/6 inhibitor development programs, purchasing the bis-Boc-protected 7-carboxylic acid intermediate avoids the need to develop a custom oxidation or hydrolysis step from the 7-one, streamlining the route to amide-linked clinical candidates.

Quote Request

Request a Quote for 2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.